molecular formula C9H9F3N2O2 B1277454 N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide CAS No. 690632-15-6

N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide

Cat. No.: B1277454
CAS No.: 690632-15-6
M. Wt: 234.17 g/mol
InChI Key: SKUBUDPNDFNCOV-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complex Formation

N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide has been utilized in the synthesis of new vic-dioxime complexes, which can form mononuclear complexes with various metals such as Co(II), Ni(II), Cu(II), and Zn(II) (Canpolat & Kaya, 2005). These compounds are of interest due to their potential applications in areas like coordination chemistry and material science.

Crystal Structure Analysis

The compound has also been studied for its structural properties. For instance, the hydroxyimidamide unit of a related compound, Z-N′-Hydroxy-4-(trifluoromethyl)benzimidamide, has been found to be almost planar and form specific angles with the benzene ring, contributing to our understanding of molecular conformations and intermolecular interactions (Liu, Zhang, Chen, & Dong, 2011).

Metal-Organic Frameworks (MOFs)

A noteworthy application is in the construction of metal-organic frameworks (MOFs). For example, a tri-nuclear Ag(I)-MOF with potential as energetic materials was constructed using a derivative of this compound (Yang & Lu, 2017). MOFs have diverse applications in areas such as gas storage, catalysis, and drug delivery.

Chemical Reactions and Synthesis

The compound has been involved in chemical reactions like benzylic C-H trifluoromethylation of phenol derivatives (Egami, Ide, Kawato, & Hamashima, 2015). Such reactions are significant in the synthesis of complex molecules and pharmaceuticals.

Role in Electroreduction

In another study, N-methylphthalimide's electroreduction to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids was investigated, where phenol acted as a proton donor (Villagrán, Banks, Pitner, Hardacre, & Compton, 2005). This highlights its potential in electrochemical processes and organic synthesis.

Development of Novel Fluorescence Probes

The compound has also been instrumental in the development of novel fluorescence probes for detecting reactive oxygen species, which are crucial in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Anticancer and Antioxidant Studies

Furthermore, its derivatives have been studied for anticancer and antioxidant properties, as seen in Ru(III) complexes of Schiff base anions derived from it (Ejidike & Ajibade, 2016). This opens avenues in medicinal chemistry for drug development.

Cross-Coupling Reactions

The compound has been used in facilitating copper-catalyzed cross-coupling reactions, demonstrating its role in synthetic chemistry (Chen & Chen, 2006).

Nanofiltration Membranes

It has also been incorporated in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, showing improved water flux and dye treatment capabilities (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide involves the reaction of 3-(trifluoromethyl)phenol with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenyl carbonate. This intermediate is then reacted with hydroxylamine hydrochloride to form N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide.", "Starting Materials": [ "3-(trifluoromethyl)phenol", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)phenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-(trifluoromethyl)phenyl carbonate.", "Step 2: Ethyl 3-(trifluoromethyl)phenyl carbonate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide." ] }

CAS No.

690632-15-6

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)

InChI Key

SKUBUDPNDFNCOV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC/C(=N\O)/N)C(F)(F)F

SMILES

C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F

Origin of Product

United States

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